
4-methyl-N-pyrazin-2-ylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-pyrazin-2-ylbenzenesulfonamide is a chemical compound with the molecular formula C12H12N2O2S. It belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes. This compound is characterized by the presence of a pyrazine ring attached to a benzenesulfonamide moiety, with a methyl group at the 4-position of the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-pyrazin-2-ylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with pyrazin-2-amine. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane at low temperatures (around 4°C) to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-methyl-N-pyrazin-2-ylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation can produce sulfone derivatives.
Applications De Recherche Scientifique
4-methyl-N-pyrazin-2-ylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and antitubercular activities. The compound has shown promising results in inhibiting the growth of Mycobacterium tuberculosis.
Biological Research: It is used in studies related to enzyme inhibition and protein binding.
Industrial Applications: The compound is used in the synthesis of more complex molecules for various industrial applications, including the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 4-methyl-N-pyrazin-2-ylbenzenesulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits the enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folate in bacteria . This inhibition leads to the disruption of bacterial DNA synthesis and ultimately results in bacterial cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-amino-N-(pyrazin-2-yl)benzenesulfonamide
- 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide
Comparison
4-methyl-N-pyrazin-2-ylbenzenesulfonamide is unique due to the presence of the methyl group at the 4-position of the benzene ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, such as 4-amino-N-(pyrazin-2-yl)benzenesulfonamide, the methyl group can enhance its lipophilicity and potentially improve its ability to penetrate biological membranes .
Propriétés
Formule moléculaire |
C11H11N3O2S |
|---|---|
Poids moléculaire |
249.29 g/mol |
Nom IUPAC |
4-methyl-N-pyrazin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C11H11N3O2S/c1-9-2-4-10(5-3-9)17(15,16)14-11-8-12-6-7-13-11/h2-8H,1H3,(H,13,14) |
Clé InChI |
FCASBJWPDLKUDT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



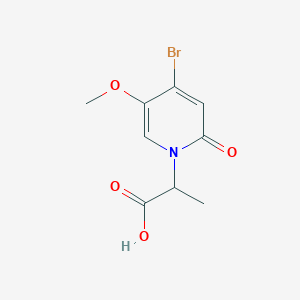
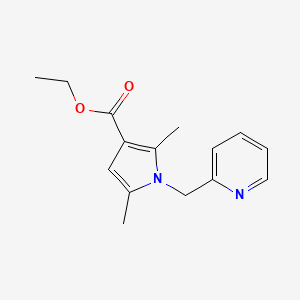
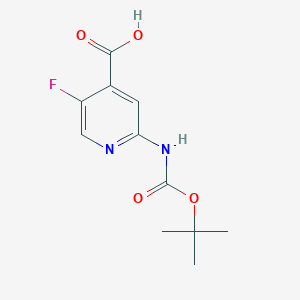
![3-{8-bromo-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}piperidine-2,6-dione](/img/structure/B13898389.png)



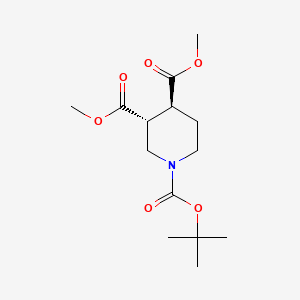
![[1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-4-yl]methanol;hydrochloride](/img/structure/B13898413.png)

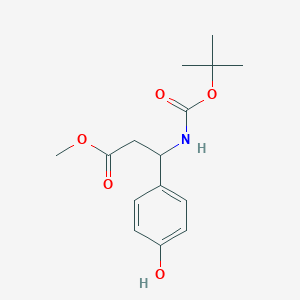
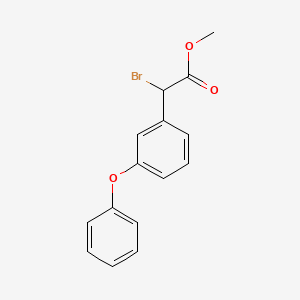
![Ethyl 2-amino-3-cyano-4-methyl-5,6-dihydrocyclopenta[b]thiophene-4-carboxylate](/img/structure/B13898428.png)
